2-amino-N-(3-bromophenyl)acetamide
Description
Contextualization of Acetamide (B32628) Derivatives in Chemical Biology and Medicinal Chemistry
The acetamide functional group is a cornerstone in the architecture of many biologically active compounds. d-nb.info Its prevalence stems from its ability to form stable amide bonds and engage in hydrogen bonding interactions, which are crucial for molecular recognition at biological targets. archivepp.comresearchgate.net Acetamide derivatives are found in a wide array of pharmaceuticals and research compounds, demonstrating a broad spectrum of biological activities. nih.govfrontiersin.org These activities include, but are not limited to, anti-inflammatory, analgesic, antimicrobial, and anticancer effects. d-nb.inforesearchgate.netogu.edu.trchemrxiv.org
The versatility of the acetamide scaffold allows for extensive chemical modification, enabling the fine-tuning of a compound's physicochemical properties and biological activity. archivepp.comrsc.org Researchers have successfully synthesized numerous acetamide derivatives to explore their potential as enzyme inhibitors, receptor antagonists, and modulators of various signaling pathways. d-nb.infoacs.org For instance, the modification of flavonoids with acetamide groups has been shown to significantly improve their bioavailability, a critical factor in drug development. rsc.orgresearchgate.net
Significance of Halogenated Aromatic Systems in Bioactive Compound Design
The incorporation of halogen atoms, particularly on aromatic rings, is a widely employed strategy in medicinal chemistry to enhance the drug-like properties of a molecule. nih.govwisdomlib.org Halogenation can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity for its target. nih.govwisdomlib.org The introduction of a bromine atom, as seen in 2-amino-N-(3-bromophenyl)acetamide, is of particular significance.
Rationale for Investigating this compound
The specific structure of this compound, which combines an acetamide backbone with a bromine-substituted phenyl ring and a terminal amino group, presents a compelling case for scientific investigation. The rationale for its study is multifaceted, drawing from the established importance of its constituent chemical motifs.
The N-phenylacetamide core provides a rigid scaffold that can be readily functionalized. The bromine atom at the meta-position of the phenyl ring introduces specific electronic and steric properties that can influence its interaction with biological targets. The terminal primary amine group offers a site for further chemical modification and can also participate in crucial hydrogen bonding interactions.
Given that analogous compounds, such as 2-amino-N-(p-chlorophenyl)acetamide derivatives, have been synthesized and shown to possess antibacterial activities, it is hypothesized that this compound may exhibit similar or enhanced biological properties. irejournals.com The substitution pattern and the nature of the halogen are key determinants of activity, making the bromo-analogue a logical next step in structure-activity relationship (SAR) studies.
Overview of Research Approaches and Key Scientific Inquiries
The investigation of this compound typically begins with its chemical synthesis. A common synthetic route involves the reaction of 3-bromoaniline (B18343) with chloroacetyl chloride to form 2-chloro-N-(3-bromophenyl)acetamide, followed by a nucleophilic substitution with an amine source, such as ammonia (B1221849) or a protected amine, to introduce the terminal amino group. A similar methodology has been successfully employed for the synthesis of related 2-amino-N-phenylacetamide derivatives. irejournals.com
Once synthesized and characterized, the compound would be subjected to a battery of biological assays to elucidate its potential therapeutic value. Key scientific inquiries would include:
Antimicrobial Activity: Screening against a panel of pathogenic bacteria and fungi to determine its spectrum of activity and minimum inhibitory concentration (MIC).
Anticancer Activity: Evaluating its cytotoxic effects against various cancer cell lines.
Enzyme Inhibition: Testing its ability to inhibit specific enzymes that are known drug targets, such as kinases or proteases.
Computational studies, including molecular docking, are also valuable research approaches. These in silico methods can predict the binding mode of this compound with various biological targets, providing insights into its mechanism of action and guiding further optimization of its structure.
Below are tables detailing the properties of the subject compound and a related analogue, as well as a summary of the biological activities of a structurally similar compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₈H₉BrN₂O | americanelements.com |
| Molecular Weight | 229.08 g/mol | americanelements.com |
| IUPAC Name | This compound | americanelements.com |
| CAS Number | 938338-35-3 | biosynth.com |
| Appearance | Powder | americanelements.com |
Table 2: Properties of a Structurally Related Compound: N-(3-bromophenyl)acetamide
| Property | Value | Source |
| Chemical Formula | C₈H₈BrNO | evitachem.com |
| Molecular Weight | 214.06 g/mol | evitachem.com |
| IUPAC Name | N-(3-bromophenyl)acetamide | evitachem.com |
| Synonym | 3'-Bromoacetanilide | evitachem.com |
Table 3: Biological Activity of a Related Benzothiazole Derivative
| Compound | Target Organism | Activity | Source |
| 2-[(1,3-benzothiazol-2-yl)amino]-N-(4-bromophenyl)acetamide | S. aureus | MIC: 110 µg/ml | researchgate.net |
| E. coli | MIC: 104 µg/ml | researchgate.net | |
| C. albicans | MIC: 245 µg/ml | researchgate.net | |
| C. glabrata | MIC: 232 µg/ml | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-(3-bromophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c9-6-2-1-3-7(4-6)11-8(12)5-10/h1-4H,5,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBBFUUGTXSLBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Amino N 3 Bromophenyl Acetamide
Primary Synthetic Routes to 2-amino-N-(3-bromophenyl)acetamide
The synthesis of this compound is typically achieved through a multi-step process. The most common strategy involves the initial formation of a haloacetamide precursor, followed by the introduction of the amino group. This approach allows for the strategic management of reactive functional groups to ensure high yields and purity of the final product.
Amidation Reactions Employing Coupling Reagents
The core of the synthesis lies in the formation of the amide bond between 3-bromoaniline (B18343) and a suitable glycine (B1666218) equivalent. A common and direct method involves the acylation of 3-bromoaniline with a haloacetyl chloride, such as chloroacetyl chloride or bromoacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.
A well-established procedure for the synthesis of related N-arylacetamides involves dissolving the aniline (B41778) derivative in a suitable solvent, such as tetrahydrofuran (B95107) or dichloromethane, and adding the acyl chloride at a reduced temperature. iucr.org The reaction of 3-bromoaniline with chloroacetyl chloride, for instance, yields the intermediate 2-chloro-N-(3-bromophenyl)acetamide. This precursor is then converted to the final product by nucleophilic substitution of the chlorine atom with an amino group, often by using ammonia (B1221849) or a protected amine equivalent.
Modern amidation methods are also applicable. For instance, borate-mediated amidation reactions have been developed for the direct coupling of carboxylic acids and amines, offering an alternative to the use of acyl chlorides. google.com
Strategic Use of Protective Groups in Aminoacetylation
Given the presence of the reactive amino group in the final product, a more controlled synthetic approach often employs a protected form of glycine. This strategy prevents self-reaction and other side reactions of the amino group during the amide bond formation. A common protecting group for the amino function is the Boc (tert-butyloxycarbonyl) group.
In this approach, N-Boc-glycine is activated and then coupled with 3-bromoaniline. Standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) can be used to facilitate this reaction. Following the successful formation of N-(3-bromophenyl)-2-(tert-butoxycarbonylamino)acetamide, the Boc group is removed under acidic conditions, typically with trifluoroacetic acid (TFA) in a solvent like dichloromethane, to yield the desired this compound.
The use of protecting groups is a fundamental strategy in organic synthesis to ensure the selective reaction of one functional group in the presence of others.
Optimization of Reaction Conditions for Yield and Selectivity
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, base, temperature, and reaction time.
For the acylation of 3-bromoaniline with a haloacetyl chloride, the choice of base is critical. Tertiary amines like triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA) are commonly used to scavenge the generated HCl without competing in the nucleophilic attack on the acyl chloride. iucr.org The reaction temperature is often kept low initially (e.g., 0 °C) to control the exothermic reaction and then allowed to warm to room temperature.
In the case of coupling reactions with protected amino acids, the efficiency of the coupling reagent and the reaction time are important variables. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is essential to determine the optimal reaction time and prevent the formation of byproducts.
The table below summarizes typical reaction conditions for the synthesis of N-arylacetamides, which are analogous to the synthesis of the precursor to the title compound.
| Reactants | Reagent | Solvent | Yield | Reference |
| 4-bromoaniline, Chloroacetyl chloride | Glacial acetic acid, Sodium acetate | - | 70% | nih.gov |
| 2-bromoaniline, Acetyl chloride | N,N-Diisopropylethylamine | Tetrahydrofuran | - | iucr.org |
| 3-bromo-phenylamine, Acetyl chloride | N,N-Diisopropylethylamine | - | 98% |
Post-Synthetic Modifications and Derivatization Strategies for this compound
The presence of a free primary amino group and a secondary amide in this compound provides ample opportunities for further chemical modifications. These derivatizations are key to creating libraries of compounds for various applications, including drug discovery.
Amino Group Functionalization and Bioconjugation Approaches
The primary amino group is a nucleophilic center that can readily undergo a variety of chemical transformations, including acylation, alkylation, and arylation.
N-Acylation and N-Alkylation: The amino group can be acylated with various acyl chlorides or anhydrides to form new amide derivatives. For example, reaction with another equivalent of an acyl chloride in the presence of a base would yield a di-acylated product. N-alkylation can be achieved by reacting the amino group with alkyl halides. These reactions allow for the introduction of a wide range of functional groups, thereby modifying the steric and electronic properties of the molecule.
Bioconjugation: The amino group is a common target for bioconjugation, the process of linking a molecule to a biomolecule such as a protein or peptide. arkat-usa.org Reagents like N-hydroxysuccinimide (NHS) esters are often used to acylate the amino group, forming a stable amide bond. This approach can be used to attach fluorescent tags, affinity labels, or drug molecules. The derivatization of amino acids, which share the primary amino group functionality, is a well-established field with numerous methodologies that can be adapted for this compound. nih.gov
The following table presents examples of derivatization reactions on the amino group of related N-arylacetamides.
| Starting Material | Reagent(s) | Product Type | Yield | Reference |
| 2-chloro-N-arylacetamides, Potassium methyl cyanimidodithiocarbonate, Ethanol | Triethylamine | 2-ethoxy-4-amino-N-arylthiazole-5-carboxamide | 41-84% | rhhz.net |
| 5(6)-nitro-1H-benzimidazol-2-amine, 2-chloroacetamides | K₂CO₃, Acetonitrile (B52724) | 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides | 60-94% | nih.gov |
| 6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitriles, 2-(4-(2-bromoacetyl)phenoxy)-N-arylacetamides | Piperidine, Sodium ethoxide | Thienopyridine derivatives | 81-88% (intermediate) | acs.org |
Amide Nitrogen Functionalization and Structural Diversification
While the amide nitrogen is less nucleophilic than the primary amino group, it can still participate in chemical transformations, particularly under specific catalytic conditions.
N-Arylation and N-Alkylation: The N-H bond of the amide can be functionalized, for instance, through N-arylation reactions. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form a new C-N bond between the amide nitrogen and an aryl halide.
Cyclization Reactions: The amide nitrogen can act as a nucleophile in intramolecular cyclization reactions, leading to the formation of heterocyclic structures. For example, if a suitable electrophilic center is introduced elsewhere in the molecule, an intramolecular cyclization can be triggered to construct new ring systems. The synthesis of various heterocyclic compounds often utilizes N-arylacetamides as precursors. tandfonline.com
The table below provides examples of reactions involving the amide nitrogen of N-arylacetamides, leading to structural diversification.
| Starting Material | Reagent(s) | Product Type | Yield | Reference |
| N-(4-bromophenyl)acetamidomethyl-2-aminobenzamide | 2-chlorobenzoyl chloride | 2-chloro-N-(2-[N'-(4-bromophenyl)acetamidomethyl])benzanilide | 89% | arkat-usa.org |
| N-(4-fluorophenyl)acetamidomethyl-2-aminobenzamide | 2-chlorobenzoyl chloride | 2-chloro-N-(2-[N'-(4-fluorophenyl)acetamidomethyl])benzanilide | 65% | arkat-usa.org |
Directed Aromatic Ring Substitutions and Modifications
The chemical architecture of this compound features two key functional groups that influence the reactivity of the phenyl ring: the bromine atom and the acetamido group (-NHC(O)CH₂NH₂). The interplay between the deactivating, yet ortho-, para-directing bromine atom and the activating, ortho-, para-directing acetamido group governs the regioselectivity of further electrophilic aromatic substitution reactions. The acetamido group is a moderately activating group, while halogens are deactivating. In cases of substituted anilines, the powerful activating nature of the amino or amido group often dictates the substitution pattern.
Computational studies on similar N-arylacetamides have shown a preference for electrophilic fluorination to occur at the position ortho to the acetamido group. researchgate.net This directing effect is a crucial consideration for synthetic strategies aimed at introducing additional substituents onto the aromatic ring of this compound. For instance, further halogenation, nitration, or Friedel-Crafts reactions would be expected to add substituents at the positions ortho and para to the acetamido group (C4, C6, and C2), with the C6 position being sterically less hindered.
The bromine atom itself serves as a versatile handle for a variety of cross-coupling reactions, enabling significant modifications of the aromatic core. Palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings can be employed to form new carbon-carbon or carbon-nitrogen bonds at the C3 position, replacing the bromine atom. These transformations open pathways to a vast array of derivatives with diverse functionalities.
Modifications are not limited to the aromatic ring. The primary amino group in the acetamido side chain is a key site for derivatization. It can readily undergo reactions such as acylation, alkylation, and Schiff base formation to introduce a wide range of substituents, thereby modulating the compound's chemical properties.
Stereoselective Synthesis and Chiral Induction Methodologies
While this compound itself is an achiral molecule, the introduction of chirality is a critical step for its application in fields where specific stereoisomers are required. Chirality can be introduced by modifying the acetamido side chain, for example, by creating a stereocenter at the alpha-carbon.
One potential strategy for stereoselective synthesis involves the use of chiral auxiliaries. An achiral N-(3-bromophenyl)acetamide precursor could be reacted with a chiral glycine equivalent, or a chiral auxiliary could be attached to the nitrogen of the amino group, directing subsequent reactions to proceed stereoselectively.
Biocatalysis presents a powerful and sustainable approach for asymmetric synthesis. researchgate.net Enzymes, such as engineered amine dehydrogenases or transaminases, could be employed for the stereoselective synthesis of chiral amino acids and their derivatives. For instance, a chemo-enzymatic strategy could be designed for the asymmetric synthesis of chiral lactams from related keto acid substrates, achieving high stereoselectivities. researchgate.net A similar biocatalytic approach could be envisioned for producing an enantiomerically pure precursor to chiral this compound derivatives.
Furthermore, methods developed for the stereoselective synthesis of other complex molecules containing acetamide (B32628) moieties, such as glycosides or imidazolidin-2-ones, can provide valuable insights. nih.govresearchgate.net For example, palladium-catalyzed carboamination reactions have been used to construct imidazolidin-2-ones from N-allylureas and aryl bromides, creating up to two stereocenters in a single step with good diastereoselectivity. nih.gov Adapting such catalytic systems could enable the stereoselective construction of more complex, chiral derivatives of this compound.
Table 1: Potential Stereoselective Methodologies
| Methodology | Description | Potential Application | Reference |
|---|---|---|---|
| Chiral Auxiliaries | Attachment of a removable chiral group to guide the stereochemical outcome of a reaction. | Synthesis of specific enantiomers of α-substituted derivatives. | nih.gov |
| Biocatalysis | Use of enzymes (e.g., dehydrogenases, transaminases) to catalyze stereoselective transformations. | Enantioselective synthesis of chiral amine precursors. | researchgate.net |
| Asymmetric Catalysis | Employment of chiral metal catalysts (e.g., Pd-based) or organocatalysts to induce enantioselectivity. | Asymmetric C-C or C-N bond formation on the side chain. | nih.gov |
Mechanistic Insights into Synthetic Pathways and Reaction Intermediates
The synthesis of this compound typically involves two key bond-forming events: the formation of the amide bond and the introduction of the α-amino group.
A common synthetic route starts with 3-bromoaniline. The amide bond is formed by reacting 3-bromoaniline with a 2-haloacetyl halide, such as bromoacetyl bromide or chloroacetyl chloride, often in the presence of a base. nih.govnih.gov This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the aniline nitrogen attacks the electrophilic carbonyl carbon of the acyl halide, leading to a tetrahedral intermediate. The intermediate then collapses, expelling the halide ion to form the N-(3-bromophenyl)-2-haloacetamide.
The subsequent introduction of the amino group is typically achieved through a nucleophilic substitution reaction where the halide on the α-carbon is displaced by an amine source, such as ammonia or a protected amine equivalent like phthalimide (B116566) (in the Gabriel synthesis). This is a classic Sₙ2 reaction, where the amine nucleophile attacks the electrophilic α-carbon, displacing the bromide or chloride leaving group.
An alternative pathway for forming the amide bond involves copper-catalyzed N-arylation, known as the Goldberg reaction. researchgate.net This reaction can couple an aryl halide (like 1-bromo-3-nitrobenzene, which can later be reduced) with an amide (like 2-aminoacetamide). The mechanism of the Goldberg reaction is complex and believed to involve an oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the deprotonated amide and subsequent reductive elimination to form the N-arylated product. The use of specific ligands, such as N,N'-dimethylethylenediamine (DMEDA), can significantly enhance the efficiency of this catalytic cycle. researchgate.net
The mechanism of electrophilic aromatic substitution on the N-(3-bromophenyl)acetamide ring is guided by the electronic properties of the substituents. The acetamido group directs incoming electrophiles to the ortho and para positions through resonance stabilization of the cationic intermediate (the sigma complex or arenium ion). The mechanism for nucleophilic aromatic substitution (SₙAr) becomes relevant when considering reactions that might displace a different leaving group on a more electron-deficient aromatic ring. This pathway involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group. core.ac.uk
Table 2: Summary of Mechanistic Pathways
| Reaction Type | Key Reactants | Mechanism | Intermediate | Reference |
|---|---|---|---|---|
| Amide Formation | 3-Bromoaniline + 2-Haloacetyl halide | Nucleophilic Acyl Substitution | Tetrahedral Intermediate | nih.govnih.gov |
| Amination | N-(3-bromophenyl)-2-haloacetamide + Amine | Nucleophilic Aliphatic Substitution (Sₙ2) | Sₙ2 Transition State | irejournals.com |
| N-Arylation | Aryl Halide + Amide + Cu Catalyst | Goldberg Reaction | Cu-based organometallic species | researchgate.net |
| Aromatic Substitution | N-(3-bromophenyl)acetamide + Electrophile | Electrophilic Aromatic Substitution | Sigma Complex (Arenium Ion) | researchgate.net |
Computational and Theoretical Investigations of 2 Amino N 3 Bromophenyl Acetamide
Quantum Chemical Calculations of 2-amino-N-(3-bromophenyl)acetamide
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of this compound at the molecular level. These calculations, often employing methods like Density Functional Theory (DFT), provide a robust framework for understanding its electronic behavior and predicting its spectroscopic signatures.
Electronic Structure and Molecular Orbital Analysis
The electronic structure of a molecule dictates its reactivity and physical properties. For acetamide (B32628) derivatives, the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability.
Computational studies on related acetamide compounds have shown that the distribution of electron density in the HOMO and LUMO orbitals can indicate the sites susceptible to electrophilic and nucleophilic attack. For instance, in similar N-aryl acetamides, the HOMO is often localized on the phenyl ring and the amide group, while the LUMO is distributed over the acetamide moiety, suggesting these as key regions for molecular interactions.
| Property | Description | Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and stability of the molecule. |
Theoretical Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)
Theoretical calculations can accurately predict various spectroscopic properties, which are invaluable for the structural characterization of newly synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts are instrumental in assigning the signals observed in experimental spectra. For instance, in a related compound, N-(3-bromophenyl) chloroacetamide, the chemical shifts of aromatic protons and carbons have been determined, aiding in its structural confirmation. nih.gov
Infrared (IR) Spectroscopy: Theoretical IR spectra help in assigning the vibrational modes of the molecule. Key vibrational frequencies for the amide group (N-H and C=O stretching) and the phenyl ring can be calculated and compared with experimental data to confirm the molecular structure.
UV-Vis Spectroscopy: The prediction of electronic transitions through Time-Dependent DFT (TD-DFT) allows for the interpretation of UV-Vis absorption spectra. These calculations can identify the nature of electronic excitations, such as π→π* transitions, which are characteristic of aromatic and conjugated systems.
Conformational Analysis and Energy Landscape Mapping
The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis of this compound involves identifying the most stable arrangements of its atoms in space. The presence of rotatable bonds, such as the C-N amide bond and the bond connecting the phenyl ring to the nitrogen atom, allows for multiple conformations.
Studies on similar N-phenylacetamides have revealed that the anti conformation around the C-N amide bond is often energetically favored. researchgate.netnih.gov The orientation of the phenyl ring relative to the acetamide group is also critical. Mapping the potential energy surface by systematically rotating these bonds helps in identifying the global and local energy minima, which correspond to the most stable and populated conformations of the molecule. This information is vital for understanding how the molecule might fit into the binding site of a biological target. researchgate.net
Molecular Docking and Protein-Ligand Interaction Studies with this compound
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. This method is crucial for identifying potential biological targets and understanding the molecular basis of a ligand's activity.
Identification of Potential Biological Targets through Ligand-Based and Structure-Based Screening
The search for biological targets for this compound can be approached through both ligand-based and structure-based virtual screening.
Ligand-Based Screening: This approach involves comparing the structure of this compound to known active compounds. Given that various acetamide derivatives have shown a wide range of biological activities, including antimicrobial and enzyme inhibitory effects, this method can suggest potential targets. nih.govnih.gov For example, some phenylacetamides have been investigated as potential inhibitors of enzymes like monoamine oxidase (MAO). nih.gov
Structure-Based Screening: This involves docking the compound into the binding sites of a large number of proteins to identify those with which it interacts favorably. The acetamide moiety is known to be a key recognition element for certain protein families, such as bromodomains, which bind to acetylated lysine (B10760008) residues. nih.gov
Detailed Analysis of Binding Modes and Interaction Energies
Once a potential protein target is identified, a detailed analysis of the binding mode and interaction energies can provide insights into the stability and specificity of the complex. This analysis typically involves:
Hydrogen Bonding: The amino and amide groups of this compound are capable of forming hydrogen bonds with amino acid residues in the protein's active site. These interactions are often crucial for binding affinity.
Hydrophobic Interactions: The bromophenyl ring can engage in hydrophobic and van der Waals interactions with nonpolar residues of the protein.
Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity and specificity.
π-π Stacking: The phenyl ring can also interact with aromatic residues like phenylalanine, tyrosine, or tryptophan through π-π stacking. semanticscholar.org
The binding energy, often calculated as a docking score, provides an estimate of the binding affinity. Lower binding energies generally indicate a more stable protein-ligand complex. For example, in studies of similar acetamide derivatives, docking scores have been used to rank compounds based on their predicted inhibitory activity against specific enzymes. semanticscholar.org
| Interaction Type | Potential Interacting Groups on this compound | Importance in Binding |
| Hydrogen Bonding | Amino group (-NH2), Amide group (-NH-C=O) | High |
| Hydrophobic Interactions | Bromophenyl ring | Moderate to High |
| Halogen Bonding | Bromine atom | Moderate |
| π-π Stacking | Phenyl ring | Moderate |
Rational Design Principles for Derivatives with Enhanced Target Affinity
The rational design of derivatives of this compound is a meticulous process that leverages an atomic-level understanding of the target binding site to engineer molecules with improved affinity and selectivity. This process is fundamentally guided by the principles of molecular recognition, where the goal is to optimize the non-covalent interactions between the ligand and its biological target.
Key strategies in the rational design of this compound derivatives often involve a multi-pronged approach:
Pharmacophore Modeling: A crucial first step is the development of a pharmacophore model. This model represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) required for binding to the target. For derivatives of this compound, the amino group, the amide linkage, and the bromophenyl ring are key pharmacophoric features that can be strategically modified.
Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD becomes a powerful tool. Docking studies are performed to predict the binding mode of this compound and its analogues within the active site. This allows for the identification of key interactions, such as hydrogen bonds with specific amino acid residues or hydrophobic interactions within a binding pocket. For instance, the bromine atom on the phenyl ring can be strategically positioned to occupy a hydrophobic pocket or to form halogen bonds, which are increasingly recognized as important contributors to binding affinity.
Analogue Design and Bioisosteric Replacement: Based on the insights from pharmacophore modeling and SBDD, new analogues are designed. This often involves bioisosteric replacement, where a functional group is replaced by another with similar physical and chemical properties to improve potency, selectivity, or pharmacokinetic properties. For example, the bromine atom could be replaced with other halogens (Cl, F) or a trifluoromethyl group to modulate lipophilicity and electronic properties. The amino group can also be substituted to explore additional interactions with the receptor. nih.govunimi.it
A hypothetical rational design strategy for a derivative of this compound targeting a kinase enzyme is presented in Table 1.
Table 1: Rational Design Strategy for a this compound Derivative Targeting a Kinase
| Design Strategy | Modification on this compound | Rationale |
| Targeting the ATP-binding site | Introduction of a larger, more rigid heterocyclic system in place of the amino group. | To form additional hydrogen bonds with the hinge region of the kinase. |
| Exploiting a hydrophobic pocket | Substitution of the bromine atom with a bulkier hydrophobic group (e.g., a cyclohexyl or a second phenyl ring). | To enhance van der Waals interactions within a known hydrophobic pocket adjacent to the ATP-binding site. |
| Improving solubility and ADME properties | Addition of a polar functional group, such as a morpholine (B109124) or piperazine (B1678402) ring, to the acetamide nitrogen. | To increase aqueous solubility and improve pharmacokinetic properties without compromising binding affinity. |
Molecular Dynamics Simulations of this compound
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound and its derivatives at the atomic level. By simulating the movements of atoms over time, MD provides insights into the conformational flexibility of the ligand, its interactions with the surrounding environment, and the stability of its complex with a biological target. nih.gov
Ligand Dynamics in Solvated and Biological Environments
The behavior of this compound is significantly influenced by its environment. MD simulations in a solvated environment, typically using explicit water models like TIP3P or SPC/E, are crucial for understanding its intrinsic dynamics. nih.gov These simulations can reveal the preferred conformations of the molecule in solution, the dynamics of its flexible bonds, and the hydration shell that surrounds it.
In a biological environment, such as the active site of a protein, the ligand's dynamics are further constrained. MD simulations can illustrate how the ligand adapts its conformation to fit within the binding pocket and how its dynamic behavior is modulated by interactions with amino acid residues.
Conformational Stability and Flexibility Assessment in Complex Systems
A key aspect of understanding a ligand's activity is to assess its conformational stability and flexibility. For this compound, the torsional angles around the amide bond and the bond connecting the phenyl ring to the nitrogen atom are of particular interest. MD simulations allow for the exploration of the potential energy surface associated with these rotations, identifying low-energy, stable conformations.
The root-mean-square deviation (RMSD) of the ligand's atoms over the course of a simulation provides a measure of its conformational stability. A low and stable RMSD suggests that the ligand maintains a consistent conformation, while larger fluctuations may indicate greater flexibility. This flexibility can be crucial for the ligand's ability to adapt to the binding site of its target. acs.org
Stability and Dynamics of Protein-Ligand Complexes
MD simulations are instrumental in evaluating the stability and dynamics of the complex formed between this compound derivatives and their protein targets. By simulating the entire protein-ligand complex, researchers can observe the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over time.
The analysis of the root-mean-square fluctuation (RMSF) of the protein's amino acid residues can identify regions of the protein that become more or less flexible upon ligand binding. Furthermore, the binding free energy of the complex can be calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), providing a quantitative estimate of the binding affinity.
A hypothetical MD simulation of a this compound derivative in complex with a target protein is summarized in Table 2.
Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Key Findings
| Parameter | Value/Description |
| System | Protein-ligand complex in a cubic water box |
| Force Field | AMBER or CHARMM |
| Water Model | TIP3P |
| Simulation Time | 100 ns |
| Temperature | 300 K |
| Pressure | 1 atm |
| Key Findings | |
| Ligand RMSD | Stable trajectory with an average RMSD of 1.5 Å, indicating good conformational stability within the binding site. |
| Protein RMSF | Reduced fluctuations in the active site residues upon ligand binding, suggesting a stabilization of the binding pocket. |
| Hydrogen Bond Analysis | Persistent hydrogen bonds observed between the ligand's amino and amide groups and specific backbone atoms of the protein. |
| Binding Free Energy (MM/GBSA) | Favorable binding free energy, indicating a stable complex. |
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches for this compound Analogues
QSAR and cheminformatics provide a statistical framework for correlating the chemical structure of a series of compounds with their biological activity. These approaches are invaluable for predicting the activity of novel analogues and for understanding the physicochemical properties that govern their efficacy. nih.gov
Development of Predictive QSAR Models for Biological Activity
The development of a predictive QSAR model for this compound analogues involves several key steps:
Data Set Preparation: A dataset of analogues with experimentally determined biological activities (e.g., IC50 values) is compiled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each analogue. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, partial charges). dovepress.com
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that relates the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously validated using both internal (e.g., cross-validation) and external validation techniques.
A well-validated QSAR model can then be used to predict the biological activity of newly designed, unsynthesized analogues of this compound, thereby prioritizing the most promising candidates for synthesis and experimental testing.
A hypothetical QSAR model for a series of this compound analogues is presented in Table 3.
Table 3: Hypothetical QSAR Model for Biological Activity of this compound Analogues
| Statistical Parameter | Value | Interpretation |
| R² (Coefficient of Determination) | 0.85 | The model explains 85% of the variance in the biological activity. |
| Q² (Cross-validated R²) | 0.75 | The model has good predictive power. |
| F-statistic | 55.2 | The model is statistically significant. |
| Key Descriptors | LogP (lipophilicity), Dipole Moment, LUMO Energy | These physicochemical properties are important for the biological activity of the compounds. |
Pharmacophore Modeling and Virtual Screening Applications: A Blank Slate
Pharmacophore modeling is a pivotal step in rational drug design. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. Once a pharmacophore model is developed, it can be used as a 3D query to search large databases of chemical compounds in a process known as virtual screening, aiming to identify novel molecules with a high probability of being active.
A thorough search of scientific databases reveals no specific studies dedicated to developing a pharmacophore model based on this compound or its use in virtual screening campaigns. While research exists on pharmacophore modeling for structurally related compounds, such as other bromophenyl or acetamide derivatives, this information cannot be directly extrapolated to the specific spatial and electronic arrangement of this compound. Without experimental data on its biological activity and target interactions, the development of a specific pharmacophore model is not feasible.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Lead Prioritization: An Unwritten Chapter
The in silico prediction of a compound's ADMET properties is crucial for prioritizing lead compounds in the early stages of drug discovery. These predictions help to identify molecules that are likely to be well-absorbed by the body, distribute to the desired site of action, be metabolized at an appropriate rate, be excreted without causing harm, and have a low risk of toxicity.
While numerous software and web-based tools are available for predicting the ADMET properties of chemical structures, a consolidated and experimentally validated ADMET profile for this compound is not available in published research. Although it is possible to generate theoretical predictions for its physicochemical properties and some ADMET parameters using various computational models, the absence of dedicated research means there are no curated, peer-reviewed data sets to present. For instance, while basic properties can be calculated, comprehensive predictions regarding its interaction with metabolic enzymes (like Cytochrome P450 isoenzymes), transporters, or its potential for various toxicities (such as cardiotoxicity or hepatotoxicity) remain speculative without specific computational studies.
Exploration of Biological Activities and Mechanisms of Action for 2 Amino N 3 Bromophenyl Acetamide
Enzyme Modulation and Inhibition Studies of 2-amino-N-(3-bromophenyl)acetamide
Characterization of Specific Enzyme Targets and Mechanistic Inhibition Type
There is currently no available scientific literature from the conducted searches that identifies specific enzyme targets for this compound. Consequently, the mechanistic type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) has not been determined.
Enzymatic Kinetics and Determination of Inhibition Constants
No studies providing data on the enzymatic kinetics of this compound were found. As a result, key inhibition constants such as the half-maximal inhibitory concentration (IC₅₀) and the inhibitor constant (Kᵢ) are not available.
Table 1: Enzymatic Inhibition Data for this compound
| Enzyme Target | Inhibition Type | IC₅₀ | Kᵢ | Source |
|---|
Allosteric Modulation and Orthosteric Binding Investigations
Investigations into whether this compound acts at allosteric or orthosteric sites on any enzyme are absent from the reviewed literature.
Receptor Binding and Ligand Activity Studies of this compound
G-Protein Coupled Receptor (GPCR) Interaction Profiles
There is no information available from the conducted searches detailing any interaction between this compound and G-Protein Coupled Receptors (GPCRs). Binding affinities, efficacy (agonist, antagonist, inverse agonist), and specific receptor subtypes targeted have not been reported.
Table 2: GPCR Binding Profile for this compound
| GPCR Subtype | Binding Affinity (K_d/K_i) | Functional Activity | Source |
|---|
Ion Channel Modulation and Gating Mechanism Analysis
No research data was identified concerning the effects of this compound on any type of ion channel. Therefore, its potential role as a modulator and its effects on channel gating mechanisms remain unknown.
Table 3: Ion Channel Modulation by this compound
| Ion Channel | Modulatory Effect | Gating Mechanism Analysis | Source |
|---|
Nuclear Receptor Activation or Antagonism
Nuclear receptors are a class of proteins found within cells that are responsible for sensing steroid and thyroid hormones and certain other molecules. Upon binding with a ligand, they can directly regulate the expression of specific genes, thereby controlling a wide array of physiological processes. An investigation into whether this compound can act as an agonist or antagonist to any of the known nuclear receptors would be a critical step in elucidating its potential as a therapeutic agent. However, at present, there are no published studies examining the interaction between this specific compound and any nuclear receptor.
Cellular Pathway Modulation by this compound
The following subsections were designed to explore the influence of this compound on key cellular processes that are often implicated in disease states such as cancer and inflammatory disorders.
Investigation of Apoptosis Induction Pathways
Apoptosis, or programmed cell death, is a vital process for removing old, damaged, or infected cells. Many chemotherapeutic agents work by inducing apoptosis in cancer cells. Research into whether this compound can trigger apoptotic pathways, and by what molecular mechanisms, has not been documented.
Autophagy Regulation and Lysosomal Pathway Interactions
Autophagy is a cellular process of "self-eating" that allows for the degradation and recycling of cellular components. This pathway can have both pro-survival and pro-death roles depending on the cellular context. There is currently no available data to suggest that this compound modulates autophagy or interacts with lysosomal pathways.
Cell Cycle Arrest Mechanisms and Checkpoint Activation
The cell cycle is the series of events that take place in a cell leading to its division and duplication of its DNA. The ability to halt the cell cycle is a key mechanism for preventing the proliferation of cancerous cells. Studies to determine if this compound can induce cell cycle arrest and activate cellular checkpoints have not been reported.
Modulation of Inflammatory Mediators and Signaling Cascades
Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is a key component of many diseases. An examination of the effect of this compound on the production of inflammatory mediators and the activity of inflammatory signaling cascades would be necessary to understand its potential anti-inflammatory properties. To date, no such studies have been published.
Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry. They involve synthesizing and testing a series of related compounds to understand how specific chemical features influence their biological activity. This knowledge is crucial for optimizing lead compounds to enhance their efficacy and reduce side effects. While SAR studies have been conducted on other classes of acetamide (B32628) derivatives, there is no specific research available that details the SAR of this compound and its analogues.
Impact of Amino Group Modifications on Biological Efficacy and Selectivity
There is currently no available research that specifically details the modification of the primary amino group of this compound and the resulting impact on its biological efficacy and selectivity. In analogous series of compounds, such modifications are a common strategy in medicinal chemistry to modulate properties like solubility, target binding, and metabolic stability. For instance, studies on other acetamide series have shown that converting the primary amine to secondary or tertiary amines, or to various amides or sulfonamides, can drastically alter the pharmacological profile. However, without specific studies on this compound, any discussion would be purely speculative.
Influence of Aromatic Ring Substitutions on Target Engagement and Potency
The influence of substitutions on the 3-bromophenyl ring of this specific compound has not been documented. Structure-activity relationship (SAR) studies on other N-phenylacetamide scaffolds have demonstrated that the nature and position of substituents on the aromatic ring are critical for potency and target engagement. nih.govd-nb.info For example, the introduction of electron-withdrawing or electron-donating groups can affect the electronic distribution of the molecule, influencing its interaction with biological targets. d-nb.info Research on related structures suggests that para-substitution on the phenyl ring can be important for activity in some contexts, while in others, ortho or meta substitutions are favored. nih.gov However, no such systematic study is available for this compound.
Stereochemical Effects on Receptor Binding and Cellular Responses
No information regarding the stereochemistry of this compound or its effects on biological activity has been reported. The compound does not possess a stereocenter in its core structure. However, if modifications were to introduce chirality, the stereochemical configuration would likely play a crucial role in its interaction with chiral biological macromolecules like receptors and enzymes.
Investigation of Molecular Mechanisms at the Subcellular Level
Detailed investigations into the molecular and cellular mechanisms of this compound are absent from the current body of scientific literature.
Intracellular Localization and Subcellular Distribution
There are no published studies that have determined the intracellular localization or subcellular distribution of this compound. Such studies, often employing techniques like fluorescence microscopy with tagged compounds, are essential for understanding where a compound exerts its effects within a cell.
Protein-Protein Interaction Modulation by this compound
The ability of this compound to modulate protein-protein interactions (PPIs) remains uninvestigated. The modulation of PPIs is an increasingly important area of drug discovery, but there is no evidence to suggest that this compound has been screened for such activity. nih.govnih.gov
Advanced Analytical and Spectroscopic Characterization of 2 Amino N 3 Bromophenyl Acetamide in Research Contexts
Elucidation of Reaction Intermediates and Degradation Pathways using Advanced Spectrometry
Understanding the formation and degradation of 2-amino-N-(3-bromophenyl)acetamide is fundamental for its application and stability assessment. Advanced spectrometric techniques provide the necessary sensitivity and specificity to monitor reactions in real-time and identify transient intermediates and final degradation products.
High-Resolution Mass Spectrometry for Reaction Monitoring and Metabolite Identification
High-resolution mass spectrometry (HRMS) is an indispensable tool for tracking the progress of chemical reactions involving this compound. Its ability to provide exact mass measurements allows for the confident identification of reactants, intermediates, products, and potential byproducts. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are particularly powerful, offering both separation of complex mixtures and precise mass analysis. nih.govwjpls.org For instance, in the synthesis of related acetamide (B32628) derivatives, LC-MS has been used to confirm the molecular weight of the final products, with characteristic isotopic patterns for bromine-containing compounds being a key identifier. nih.gov
In hypothetical degradation studies, HRMS could be employed to identify metabolites formed through processes like oxidation or hydrolysis. For example, the degradation of other amine-containing compounds has been shown to produce a variety of products, including aldehydes, carboxylic acids, and smaller amines, all of which could be identified and quantified using HRMS. nih.gov
In-situ NMR Spectroscopy for Mechanistic Reaction Pathway Analysis
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy offers a non-invasive and quantitative method to study reaction mechanisms as they occur. By monitoring the changes in the NMR spectrum over time, researchers can gain detailed insights into the kinetics and structural transformations of the reacting species. For this compound, 1H and 13C NMR would be instrumental in tracking the disappearance of starting materials and the appearance of products. acs.orgresearchgate.net
Solid-State Characterization for Polymorphism and Crystal Structure Analysis of this compound
The solid-state properties of a compound, such as its crystal structure and polymorphism, can significantly impact its physical and chemical properties. Advanced analytical techniques are employed to study these characteristics in detail.
X-ray Diffraction Studies of Crystalline Forms and Cocrystals
Single-crystal X-ray diffraction (XRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. jst.go.jpbohrium.com For this compound, XRD analysis would reveal crucial information about its bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.govnih.gov
While a specific crystal structure for this compound is not found in the provided search results, studies on analogous compounds like N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide have shown the power of XRD in confirming the molecular structure and understanding crystal packing. nih.gov Such studies can also identify the presence of different polymorphic forms, which are different crystalline arrangements of the same molecule that can have distinct properties. google.com
Table 1: Representative Crystallographic Data for an Analogous Acetamide Derivative nih.gov
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 14.123(3) |
| b (Å) | 5.012(1) |
| c (Å) | 19.876(4) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
Note: This data is for N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide and serves as an illustrative example.
Advanced Spectroscopic Analysis of Solid-State Conformations and Intermolecular Interactions
In addition to XRD, spectroscopic techniques such as solid-state NMR and Fourier-transform infrared (FTIR) spectroscopy are valuable for characterizing the solid form of this compound. Solid-state NMR can provide information about the local environment of different atoms in the crystal lattice, complementing the long-range order information from XRD. bohrium.com
FTIR spectroscopy is particularly useful for identifying functional groups and studying intermolecular interactions, especially hydrogen bonds. researchgate.net The position and shape of the N-H and C=O stretching vibrations in the IR spectrum can provide insights into the hydrogen bonding network within the crystal structure. nist.gov Analysis of related compounds has demonstrated the use of IR spectroscopy to confirm the presence of key functional groups and infer structural features in the solid state. researchgate.net
Chromatographic Methodologies for Purity Profiling and Degradation Product Identification in Research Settings
Ensuring the purity of this compound is critical for reliable research outcomes. Chromatographic techniques are the primary methods used for purity assessment and the separation and identification of impurities and degradation products.
High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. sielc.comnih.gov A typical HPLC method would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization for mass spectrometric detection. nih.gov
Method development in HPLC focuses on optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve good separation of the main compound from any impurities. wjpls.org The use of a diode-array detector (DAD) or a mass spectrometer (MS) as the detector allows for both quantification and identification of the separated components. acgpubs.org
Table 2: Illustrative HPLC Method Parameters for Analysis of a Related Compound nih.gov
| Parameter | Condition |
| Column | UPLC-BEH C18 (50 × 2.1 mm, 1.7 µm) |
| Mobile Phase | Methanol: 0.1% Ammonium Formate (60:40, v/v) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2 µL |
| Detection | MS/MS |
Note: This data is for the analysis of a different pharmaceutical compound and serves as a representative example of typical HPLC conditions.
By developing and validating robust chromatographic methods, researchers can confidently assess the purity of this compound and identify any potential degradation products that may form during synthesis, storage, or in experimental assays.
Development of Chiral Separation Methods for Enantiomeric Purity Assessment
The presence of a chiral center in a molecule necessitates the development of enantioselective analytical methods to separate and quantify the individual enantiomers. Although specific experimental data for the chiral separation of this compound is not extensively available in peer-reviewed literature, established principles of chiral chromatography allow for a detailed projection of suitable methodologies.
The primary technique for enantiomeric purity assessment is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) . The selection of an appropriate CSP is crucial and is guided by the functional groups present in the analyte. For this compound, which contains a primary amine, an amide linkage, and a brominated aromatic ring, several types of CSPs would be logical choices for initial screening. yakhak.orgmdpi.comuta.edu
Potential Chiral Stationary Phases:
Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose, such as those coated or immobilized on a silica (B1680970) support, are widely used for their broad applicability. yakhak.orgcsfarmacie.cz Columns like Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) often provide good separation for aromatic and amide-containing compounds through a combination of hydrogen bonding, π-π interactions, and steric hindrance. mdpi.comchromatographyonline.com
Crown Ether-based CSPs: These are particularly effective for the separation of compounds containing primary amino groups. koreascience.kr The crown ether cavity can form inclusion complexes with the protonated primary amine of this compound, leading to enantiomeric recognition.
Pirkle-type CSPs: These phases rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions. A CSP with a π-acidic moiety would be expected to interact with the π-basic aromatic ring of the analyte.
Cyclofructan-based CSPs: These have shown utility in separating primary amines and amides and could be a viable option. uta.edu
Mobile Phase Considerations:
The mobile phase composition plays a critical role in achieving optimal separation. For normal-phase chromatography, mixtures of alkanes (e.g., hexane (B92381) or heptane) with an alcohol modifier (e.g., isopropanol (B130326) or ethanol) are typically employed. chromatographyonline.com For reversed-phase chromatography, mixtures of water or buffer with acetonitrile or methanol are common. The addition of small amounts of additives can significantly improve peak shape and resolution. For a basic compound like this compound, a basic additive such as diethylamine (B46881) (DEA) might be necessary in normal-phase mode to prevent peak tailing. mdpi.com Conversely, an acidic additive like trifluoroacetic acid (TFA) may be used in reversed-phase mode.
Hypothetical Chiral HPLC Method Parameters:
The following table illustrates the type of data that would be generated during the development of a chiral HPLC method for this compound. It is important to note that these values are for illustrative purposes only, as specific experimental data is not publicly available.
| Parameter | Illustrative Value/Condition |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | > 1.5 |
| Enantiomeric Purity (Example) | 99.5% ee |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only.
Identification and Characterization of Degradation Products and Pathways
Forced degradation studies are essential to understand the chemical stability of a drug substance and to develop stability-indicating analytical methods. researchgate.net These studies involve subjecting the compound to stress conditions such as hydrolysis, oxidation, and photolysis to generate potential degradation products. pharmaguideline.com While specific degradation studies for this compound are not found in the literature, its structure allows for the prediction of likely degradation pathways.
Potential Degradation Pathways:
Hydrolysis: The amide bond is a common site for hydrolysis, especially under acidic or basic conditions. acs.orgresearchgate.netacs.org Hydrolysis of this compound would likely yield 3-bromoaniline (B18343) and 2-aminoacetic acid (glycine). The rate of hydrolysis would be dependent on pH and temperature. researchgate.net
Oxidation: The primary amino group and the aromatic ring can be susceptible to oxidation. Treatment with an oxidizing agent like hydrogen peroxide could lead to the formation of N-oxide derivatives or hydroxylation of the aromatic ring.
Photolysis: Exposure to UV light can induce degradation. pharmaguideline.com Bromoaromatic compounds can undergo photolytic cleavage of the carbon-bromine bond to form radical intermediates, which could lead to a variety of degradation products. iaea.orgosti.gov The aromatic ring itself can also undergo photochemical reactions.
Characterization of Degradation Products:
The identification of degradation products is typically achieved using a combination of chromatographic and spectroscopic techniques. A stability-indicating HPLC method would be developed to separate the parent compound from all its degradation products. Mass spectrometry (MS), particularly LC-MS, is invaluable for obtaining the molecular weights of the degradants. Further structural elucidation is accomplished using tandem MS (MS/MS) to identify fragmentation patterns and high-resolution MS (HRMS) to determine elemental composition. Isolation of significant degradation products followed by Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation.
Hypothetical Degradation Products of this compound:
The following table outlines potential degradation products that could arise from forced degradation studies of this compound. This information is based on the chemical structure of the molecule and general degradation pathways, not on specific experimental results.
| Degradation Condition | Potential Degradation Product | Proposed Structure |
| Acid/Base Hydrolysis | 3-Bromoaniline | C₆H₆BrN |
| Acid/Base Hydrolysis | 2-Aminoacetic acid (Glycine) | C₂H₅NO₂ |
| Oxidation | 2-Amino-N-(3-bromo-4-hydroxyphenyl)acetamide | C₈H₉BrN₂O₂ |
| Photolysis | N-(3-aminophenyl)acetamide | C₈H₁₀N₂O |
Disclaimer: The degradation products listed are hypothetical and based on theoretical chemical reactivity. Specific experimental studies are required for confirmation.
Potential Applications and Future Directions in Academic Research Involving 2 Amino N 3 Bromophenyl Acetamide
Development as a Chemical Probe for Fundamental Biological Processes
A chemical probe is a small molecule used to study and manipulate biological systems. The structural attributes of 2-amino-N-(3-bromophenyl)acetamide make it a promising candidate for development as a chemical probe to investigate fundamental biological processes.
Utilization in Target Validation and Deconvolution Studies
Target validation is the process of demonstrating that a specific biological target is involved in a disease process and that modulating it is likely to have a therapeutic effect. Target deconvolution, on the other hand, aims to identify the specific molecular targets of a compound that elicits a particular phenotypic response.
While direct studies utilizing this compound for target validation and deconvolution are not yet widely reported, its potential is significant. The primary amine can be readily modified to incorporate reporter tags, such as fluorophores or biotin, or photo-affinity labels. These modified versions of the compound could be used in techniques like affinity chromatography or chemical proteomics to pull down and identify its binding partners within a cell lysate, thereby elucidating its molecular targets. The development of such probes is a key area for future research.
Application in Phenotypic Screening Libraries for Novel Target Identification
Phenotypic screening involves testing a library of compounds for their ability to produce a desired change in a cellular or organismal phenotype, without a preconceived notion of the molecular target. enamine.net This approach has proven effective in discovering new drugs and biological mechanisms. enamine.net Compound libraries for phenotypic screening are often designed to have a balance of structural diversity and biological activity. enamine.net
This compound is an ideal candidate for inclusion in phenotypic screening libraries. Its relatively simple structure and presence of key functional groups allow it to explore diverse chemical spaces and potentially interact with a wide range of biological targets. The inclusion of such compounds in screening libraries can lead to the identification of novel "hits" that can then be further investigated to uncover new therapeutic targets and pathways. High-throughput screening of diverse compound libraries is a common strategy in both academic and industrial drug discovery. acs.org
Scaffold for Novel Compound Libraries in Early Drug Discovery Research
A scaffold is a core chemical structure from which a library of related compounds can be synthesized. The this compound core presents a valuable starting point for the generation of new chemical entities in early drug discovery.
Design Principles for Lead Optimization and Analogue Synthesis
Once a "hit" compound is identified from a screening campaign, lead optimization is undertaken to improve its potency, selectivity, and pharmacokinetic properties. The this compound scaffold offers several avenues for analogue synthesis and lead optimization. nih.gov
Key design principles for creating analogues from this scaffold include:
Substitution on the phenyl ring: The bromine atom can be replaced through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce different aryl or heteroaryl groups. researchgate.net This allows for the exploration of different binding pockets and can significantly impact target affinity and selectivity.
Modification of the acetamide (B32628) linker: The length and nature of the linker can be altered to optimize the distance and orientation between the two ends of the molecule.
These modifications can be guided by computational modeling and structure-activity relationship (SAR) studies to rationally design more potent and specific compounds. nih.gov
Fragment-Based Drug Design (FBDD) Approaches Leveraging the Scaffold
Fragment-based drug design (FBDD) is a powerful strategy in drug discovery that starts with identifying small, low-affinity "fragments" that bind to a biological target. nih.gov These fragments are then grown or linked together to create a higher-affinity lead compound. The structural simplicity of this compound makes it and its derivatives suitable for FBDD approaches.
A closely related compound, 2-bromo-N-(4-bromophenyl)acetamide, has been identified in silico as a potential covalent inhibitor of bacterial proteins through an FBDD approach. mdpi.com This suggests that the bromoacetamide fragment can act as an electrophilic warhead, forming a covalent bond with nucleophilic residues like cysteine in a protein's active site. mdpi.com This highlights the potential of using the this compound scaffold in FBDD, where the amino group can be used as a handle for fragment linking and the bromo-substituted phenylacetamide portion can be explored for its potential as a covalent or non-covalent binding fragment.
Future Research Challenges and Opportunities for this compound
The full potential of this compound in academic research is yet to be realized. Key future challenges and opportunities include:
Synthesis and Biological Evaluation: A primary challenge is the synthesis and comprehensive biological evaluation of a focused library of analogues based on the this compound scaffold. This would involve systematically exploring the chemical space around the core structure and screening these new compounds against a wide range of biological targets and in various phenotypic assays.
Development of Specific Chemical Probes: A significant opportunity lies in the rational design and synthesis of tailored chemical probes derived from this scaffold for specific biological questions. This includes creating photo-affinity probes for target identification and fluorescently labeled probes for cellular imaging studies.
Exploration of Covalent Inhibition: Given the reactivity of related bromoacetamides, a key area of future research will be to investigate the potential of this compound derivatives as covalent inhibitors. This would involve identifying protein targets with suitably positioned nucleophilic residues and designing compounds with optimized reactivity and selectivity.
Application in Neglected Diseases: The versatility of the scaffold makes it an attractive starting point for developing novel therapeutics for neglected diseases, where there is a significant unmet medical need.
Exploration of Unconventional Biological Targets and Pathways
Future research on this compound is poised to move beyond conventional drug targets and explore more innovative biological interactions. The core structure is amenable to modifications that could allow it to engage with targets that are traditionally difficult to drug.
One promising area of investigation is the targeting of protein-protein interactions (PPIs) and transcription factors. Many diseases, including various cancers, are driven by aberrant PPIs or the malfunctioning of transcription factors. The N-phenylacetamide scaffold can be elaborated to mimic peptides or other motifs that are crucial for these interactions, potentially disrupting disease-driving complexes. For instance, derivatives of this compound could be designed to interfere with oncogenic transcription factors like FOXM1, which is a key driver of tumor growth and progression. nih.gov
Furthermore, the α-bromoacetamide moiety present in related structures is known to act as an electrophilic "warhead," capable of forming covalent bonds with specific amino acid residues, such as cysteine, on target proteins. ccspublishing.org.cnresearchgate.netfrontiersin.org This opens up the possibility of developing covalent inhibitors that target non-catalytic or allosteric sites on proteins, leading to high specificity and durable therapeutic effects. Research could focus on identifying unconventional cysteine-containing proteins where the covalent binding of a this compound derivative could modulate their function in a therapeutically beneficial way. Another avenue involves exploring its potential as a multi-target inhibitor, a strategy that is gaining traction for combating complex diseases and antimicrobial resistance by simultaneously engaging different biological pathways. nih.gov
| Potential Unconventional Target Class | Rationale for Exploration with this compound | Example Research Direction |
| Transcription Factors | The N-phenylacetamide scaffold can be modified to disrupt the binding of transcription factors to DNA or their protein partners. | Design of derivatives to inhibit the activity of oncogenic transcription factors like FOXM1 or STAT3. nih.gov |
| Protein-Protein Interactions (PPIs) | The compound's structure can serve as a basis for creating molecules that physically block disease-relevant PPIs. | Development of mimetics that interfere with the assembly of protein complexes essential for cancer cell survival. |
| Allosteric Enzyme Sites | Covalent modification of allosteric cysteine residues can offer high selectivity over enzymes with conserved active sites. researchgate.net | Screening for inhibitory activity against enzymes where allosteric modulation provides a therapeutic advantage, such as certain kinases or phosphatases. |
| Virulence Factors | Targeting bacterial virulence factors disarms pathogens rather than killing them, potentially reducing the pressure for drug resistance. chemrxiv.org | Investigation of inhibitory activity against bacterial proteases or secretion systems, similar to studies on related N-aryl mercaptoacetamides. nih.govchemrxiv.org |
Conceptual Development of Targeted Delivery Systems for Enhanced Specificity
To maximize therapeutic efficacy and minimize potential off-target effects, the conceptual development of targeted delivery systems for this compound is a critical area for future academic inquiry. Nanotechnology-based platforms offer a promising approach to deliver the compound specifically to diseased tissues or cells. mdpi.comcd-bioparticles.com
Polymeric nanoparticles, liposomes, and other nanocarriers can encapsulate this compound, protecting it from degradation in the bloodstream and controlling its release. archivepp.commdpi.comnih.gov A key strategy involves functionalizing the surface of these nanoparticles with targeting ligands—such as antibodies, peptides, or small molecules—that recognize and bind to receptors overexpressed on target cells, for example, on the surface of cancer cells. mdpi.commdpi.com This "active targeting" approach could significantly increase the concentration of the compound at the site of action while sparing healthy tissues.
Another sophisticated approach is the development of enzyme-responsive nanoparticles. frontiersin.org These carriers are designed to be stable in general circulation but to release their payload in response to specific enzymes that are abundant in a particular disease microenvironment, such as the tumor microenvironment. The bromine atom on the phenyl ring also offers a potential site for bioconjugation, allowing the compound to be attached to macromolecular carriers or targeting moieties in a prodrug strategy, where the active compound is released only upon reaching the target. nih.gov
| Conceptual Targeted Delivery System | Mechanism of Action | Potential Advantages for this compound |
| Ligand-Functionalized Nanoparticles | Nanocarriers (e.g., liposomes, polymeric micelles) are decorated with ligands (e.g., antibodies, aptamers) that bind to specific receptors on target cells. mdpi.commdpi.com | Enhanced accumulation in diseased tissue (e.g., tumors), reduced systemic exposure, and improved therapeutic index. |
| Enzyme-Responsive Carriers | The drug is encapsulated in a matrix that is degraded by enzymes specifically overexpressed in the target microenvironment (e.g., matrix metalloproteinases in tumors). frontiersin.org | Triggered drug release at the site of action, leading to higher local concentrations and lower off-target toxicity. |
| Polymer-Drug Conjugates | The compound is covalently linked to a biocompatible polymer, often via a linker that is cleaved under specific physiological conditions. nih.govgalaxypub.co | Improved solubility, extended circulation half-life, and potential for passive targeting via the enhanced permeability and retention (EPR) effect. |
| Prodrug Approach | The compound is chemically modified into an inactive form that is converted to the active drug by specific enzymes or conditions at the target site. nih.gov | Increased specificity and reduced systemic activity until the prodrug is activated at the desired location. |
Integration with Advanced Omics Technologies for Systems-Level Understanding
To fully elucidate the biological effects of this compound, future research must integrate advanced "omics" technologies. A systems biology approach, which considers the complex interactions within a biological system, can provide a comprehensive understanding of the compound's mechanism of action, identify both on-target and off-target effects, and discover potential biomarkers for its activity. nih.govfrontiersin.orgnumberanalytics.com
Chemical proteomics is a powerful tool for unbiasedly identifying the direct protein targets of a small molecule within a complex biological sample. mdpi.comnih.gov By using a derivative of this compound as a probe, researchers can "fish out" its binding partners from cell lysates, providing direct evidence of its molecular targets. frontiersin.org This can confirm intended targets and reveal unexpected off-target interactions that might contribute to efficacy or toxicity. mdpi.com
Transcriptomics (analyzing RNA) and proteomics (analyzing proteins) can reveal how treatment with the compound alters global gene and protein expression profiles in cells. frontiersin.orgasbmb.org This can help to map the downstream signaling pathways affected by the compound's primary interaction. Metabolomics, the study of small molecule metabolites, can provide a functional readout of the cellular state following treatment, identifying changes in metabolic pathways that result from the compound's activity. researchgate.netpan.olsztyn.plebi.ac.uk Integrating data from these different omics platforms can build a holistic, network-level model of the drug's impact, moving far beyond a one-drug, one-target paradigm. nih.govfrontiersin.org
| Omics Technology | Application in Research on this compound | Potential Insights |
| Chemical Proteomics | Utilizes a tagged version of the compound to identify direct binding partners in a cellular context. mdpi.comnih.gov | Unbiased identification of on-target and off-target proteins; validation of drug-target engagement. |
| Transcriptomics (e.g., RNA-Seq) | Measures changes in the expression of all genes in response to compound treatment. frontiersin.org | Elucidation of downstream signaling pathways; identification of gene signatures that predict sensitivity or resistance. |
| Proteomics (e.g., Mass Spectrometry) | Quantifies global changes in protein levels and post-translational modifications after treatment. nih.govasbmb.org | Understanding of the compound's impact on protein networks and cellular machinery; discovery of pharmacodynamic biomarkers. |
| Metabolomics | Profiles the levels of endogenous small-molecule metabolites (e.g., lipids, amino acids) in cells or biofluids. researchgate.netpan.olsztyn.pl | Assessment of the compound's functional impact on cellular metabolism; identification of metabolic vulnerabilities that could be exploited. |
| Integrative Systems Biology | Computationally combines data from multiple omics platforms to build comprehensive network models. nih.govfrontiersin.orgnih.gov | A holistic view of the drug's mechanism of action; prediction of synergistic drug combinations and patient response. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for 2-amino-N-(3-bromophenyl)acetamide and its derivatives?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of substituted phenyl acetamides with triazoles or quinazoline intermediates. For example, cyclization using POCl₃ under reflux conditions (e.g., dichloromethane or toluene) is effective for forming triazolothiadiazine derivatives. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high yields (65–80%). Structural confirmation requires IR, ¹H/¹³C NMR, and mass spectrometry .
Q. How is the crystal structure of this compound determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:
Q. Which analytical techniques are critical for verifying the purity and structure of this compound?
- Methodological Answer :
- Purity : HPLC with UV detection (C18 column, acetonitrile/water mobile phase).
- Structural Confirmation :
- NMR : ¹H NMR (DMSO-d₆) detects aromatic protons (δ 7.2–7.8 ppm) and acetamide NH₂ (δ 6.5–6.8 ppm).
- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 215.
Cross-validation with elemental analysis (C, H, N ± 0.3%) is essential .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for novel derivatives?
- Methodological Answer : Discrepancies between calculated and observed spectra (e.g., unexpected NOEs in NMR or IR peak shifts) require:
- Dynamic NMR : To study rotational barriers in amide bonds.
- X-ray Powder Diffraction (XRPD) : Differentiate polymorphs if crystallinity varies.
- DFT Calculations : Optimize geometries (B3LYP/6-31G*) and simulate spectra (Gaussian 16) to match experimental data .
Q. What strategies optimize reaction yields in cyclization reactions involving this compound?
- Methodological Answer :
- Catalyst Screening : Use p-toluenesulfonic acid (PTSA) or Lewis acids (ZnCl₂) to accelerate cyclization.
- DoE (Design of Experiments) : Vary temperature (80–120°C), solvent (DMF vs. THF), and stoichiometry.
- In Situ Monitoring : ReactIR tracks intermediate formation.
Recent studies achieved 92% yield using microwave-assisted synthesis (100°C, 30 min) .
Q. How do hydrogen bonding networks influence the solid-state properties of this compound?
- Methodological Answer : SC-XRD reveals N–H⋯O and C–H⋯Br interactions stabilizing the lattice. Mercury software analyzes packing diagrams:
- Hydrogen Bonds : N–H⋯O (2.89 Å, 158°).
- π-Stacking : Offset aromatic rings (3.5 Å interplanar distance).
Thermal analysis (DSC/TGA) correlates these interactions with melting points (mp 180–185°C) .
Q. What in silico methods predict the bioactivity of derivatives?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Targets enzymes like COX-2 (PDB: 5KIR) to assess binding affinity.
- QSAR Models : Use MOE descriptors (logP, polar surface area) to correlate with IC₅₀ values.
- MD Simulations (GROMACS) : Evaluate stability of ligand-protein complexes over 100 ns trajectories.
Validated derivatives show nM-level inhibition in vitro .
Safety and Handling
Q. What safety protocols are essential when handling this compound in academic labs?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
